![molecular formula C21H26N2O3 B5667809 2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5667809.png)
2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the 2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one structure involves complex organic synthesis techniques, including ring expansion, cyclization, and chlorination processes. For example, the synthesis of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols through FeCl(3)-promoted synthesis demonstrates the intricate steps involved in constructing spirocyclic frameworks, which could be related to the synthesis of the target compound (Yeh et al., 2012).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, such as the one , often exhibits unique stereochemical and physicochemical properties. For instance, the absolute configurations and stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)quinolones have been determined through X-ray crystallographic analysis, highlighting the importance of stereochemistry in the biological activity of these molecules (Kimura et al., 1994).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions that are crucial for their transformation into bioactive molecules. For example, the transformation of oximes of phenethyl ketone derivatives to quinolines and azaspirotrienones catalyzed by tetrabutylammonium perrhenate and trifluoromethanesulfonic acid demonstrates the reactivity of these compounds and their potential for chemical modifications (Kusama et al., 1997).
properties
IUPAC Name |
2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-14-19(24)17-4-2-3-5-18(17)23(16)15-20(25)22-10-6-21(7-11-22)8-12-26-13-9-21/h2-5,14H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIWVVXPDNMGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCC4(CC3)CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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